molecular formula C18H27BrN2O6 B5235327 1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

Cat. No.: B5235327
M. Wt: 447.3 g/mol
InChI Key: VDQUQCBYEFFOCI-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a brominated phenoxy group, an ethoxyethyl chain, and a piperazine ring, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The brominated phenoxy group may also contribute to its biological activity by interacting with different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to its combination of a brominated phenoxy group, an ethoxyethyl chain, and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O2.C2H2O4/c1-14-3-4-16(15(17)13-14)21-12-11-20-10-9-19-7-5-18(2)6-8-19;3-1(4)2(5)6/h3-4,13H,5-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQUQCBYEFFOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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